2-Iodo-1-methoxy-3-nitrobenzene is an aromatic organic compound with the molecular formula and a molecular weight of approximately 279.03 g/mol. The structure consists of a benzene ring substituted with an iodine atom at the second position, a methoxy group at the first position, and a nitro group at the third position. This compound is characterized by its unique combination of halogen and nitro functionalities, which contribute to its chemical reactivity and potential applications in various fields.
While specific biological activity data for 2-Iodo-1-methoxy-3-nitrobenzene may be limited, compounds with similar structures often exhibit interesting biological properties. Nitro-substituted aromatic compounds are known to interact with biological systems, potentially influencing pathways such as cell signaling or acting as intermediates in drug development. The presence of iodine may also enhance the lipophilicity of the compound, which can affect its bioavailability and interaction with biological targets.
The synthesis of 2-Iodo-1-methoxy-3-nitrobenzene typically involves several steps:
These steps can be optimized based on desired yields and purity levels.
2-Iodo-1-methoxy-3-nitrobenzene has potential applications in various fields:
Interaction studies involving 2-Iodo-1-methoxy-3-nitrobenzene may focus on its reactivity with biological molecules or other chemical species. Understanding these interactions is crucial for assessing its potential applications in drug development and material sciences. Such studies often involve evaluating how the compound behaves under various conditions, including different pH levels and in the presence of various solvents or biological systems.
Several compounds share structural similarities with 2-Iodo-1-methoxy-3-nitrobenzene, each exhibiting unique properties:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Bromo-2-nitrobenzene | Lacks iodine and methoxy groups | Contains bromine instead of iodine |
1-Iodo-2-nitrobenzene | Lacks methoxy group | Contains only one halogen |
2-Fluoro-1-methoxy-3-nitrobenzene | Contains fluorine instead of iodine | Different halogen affecting reactivity |
1-Bromo-3-iodo-2-methoxy-5-nitrobenzene | Different positions of substituents | More complex substitution pattern |
2-Iodo-5-nitroanisole | Similar structure but different functional positions | Different nitro positioning affects properties |
Uniqueness: The unique combination of both iodine and methoxy groups along with the nitro functionality gives 2-Iodo-1-methoxy-3-nitrobenzene distinctive chemical properties that set it apart from these similar compounds. Its ability to participate in diverse
2-Iodo-1-methoxy-3-nitrobenzene exhibits a characteristic aromatic substitution pattern that can be precisely represented through Simplified Molecular Input Line Entry System notation. The canonical SMILES representation COC1=CC=CC(=C1I)N+[O-] captures the essential connectivity and electronic structure of the molecule [1] [2]. An alternative SMILES notation O=N+[O-] provides equivalent structural information while emphasizing the nitro group's formal charge distribution [3].
The molecular framework consists of a benzene ring bearing three distinct functional groups positioned in a 1,2,3-substitution pattern. The methoxy group (-OCH₃) occupies position 1, serving as an electron-donating substituent through resonance effects [4]. The iodo substituent at position 2 functions as an electron-withdrawing group primarily through inductive effects, while simultaneously providing significant steric bulk [4]. The nitro group (-NO₂) at position 3 represents the most electronegatively influential substituent, exerting strong electron-withdrawing effects through both inductive and resonance mechanisms [4] [5].
This specific arrangement creates a unique electronic environment where the electron-donating methoxy group partially counteracts the electron-withdrawing effects of both the iodo and nitro substituents. The molecular formula C₇H₆INO₃ corresponds to a molecular weight of 279.03 g/mol [1] [6] [7], establishing the compound as a moderately sized aromatic heterocycle suitable for various synthetic applications.
The International Chemical Identifier Key IJNNDGXIXMHYOG-UHFFFAOYSA-N provides a unique, standardized representation for 2-iodo-1-methoxy-3-nitrobenzene [1] [8] [2]. The corresponding full InChI notation InChI=1S/C7H6INO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3 encodes the complete molecular connectivity, including hydrogen positions and formal charge distributions [1] [8].
This standardized representation facilitates database searches and computational analysis by providing unambiguous structural identification. The InChI key's hash-based structure enables rapid comparison with related compounds and positional isomers, supporting systematic structural analysis and compound identification across diverse chemical databases [9].
The three-dimensional conformational properties of 2-iodo-1-methoxy-3-nitrobenzene are significantly influenced by the orientations of its substituent groups relative to the aromatic ring plane. Crystallographic studies of structurally related compounds provide insights into expected conformational behavior. In the analogous compound 2,4-diiodo-3-nitroanisole, the dihedral angle between the benzene ring and the nitro group measures 88.0°, indicating near-perpendicular orientation [10]. This substantial deviation from planarity reflects the steric interactions between the nitro group and adjacent substituents.
The methoxy group in related aromatic systems typically adopts conformations that minimize steric hindrance while maximizing electronic stabilization. In 2,4-diiodo-3-nitroanisole, the methyl group of the methoxy substituent lies almost in the same plane as the aromatic ring, with a deviation of only 0.034 Å [10]. This planar arrangement facilitates optimal overlap between the oxygen lone pairs and the aromatic π-system, enhancing resonance stabilization.
The iodo substituent's large van der Waals radius creates significant steric constraints that influence the overall molecular conformation. The C-I bond length and the iodine atom's substantial size force neighboring substituents to adopt energetically favorable orientations that minimize steric repulsion while maintaining electronic stability.
Aromatic compounds containing multiple heteroatom substituents exhibit complex crystal packing arrangements driven by intermolecular interactions. In related iodo-methoxy-nitro benzene derivatives, crystal structures reveal characteristic packing motifs involving π-π stacking, halogen bonding, and dipole-dipole interactions.
Crystallographic analysis of similar compounds demonstrates that aromatic π-π stacking occurs between inversion-related rings with typical centroid-centroid separations ranging from 3.7 to 3.9 Å [10] [11]. The presence of the large iodine atom creates opportunities for C-I⋯π interactions, with I⋯π distances typically measuring 3.7 Å and C-I⋯π angles around 130° [10].
The nitro group's strong dipole moment contributes to crystal packing through dipole-dipole interactions and potential hydrogen bonding with neighboring molecules. The methoxy group can participate in weak C-H⋯O hydrogen bonding networks that further stabilize the crystal lattice [11].
Unit cell parameters for aromatic compounds of similar molecular weight and functionality typically fall within specific ranges determined by molecular dimensions and packing efficiency. The relationship between crystal shape and unit cell parameters has been systematically studied for aromatic compounds, revealing that unit cell length ratios influence overall crystal morphology [12]. Block-like crystals exhibit unit cell length ratios approaching (1,1), while needle-like crystals show significantly different ratios [12].
The structural comparison of 2-iodo-1-methoxy-3-nitrobenzene with its positional isomers reveals the profound impact of substituent positioning on molecular properties and crystal packing behavior. Five major positional isomers exist, each exhibiting distinct substitution patterns that significantly affect their physical and chemical properties.
2-Iodo-1-methoxy-4-nitrobenzene (CAS: 5399-03-1) represents a closely related isomer where the nitro group occupies the para position relative to the methoxy group [13]. This compound exhibits a defined melting point range of 96-98°C, contrasting with the target compound for which specific melting point data remains unavailable. The para arrangement creates different electronic effects compared to the meta positioning in the target compound.
1-Iodo-2-methoxy-4-nitrobenzene (CAS: 5458-84-4) demonstrates the highest melting point among the isomers at 128-130°C [14], suggesting stronger intermolecular interactions in the solid state. This elevated melting point likely results from more efficient crystal packing arrangements enabled by the specific geometric relationship between substituents.
1-Iodo-4-methoxy-2-nitrobenzene (CAS: 58755-70-7) exhibits the lowest melting point at 62°C [15] [16], indicating weaker intermolecular forces in the crystalline state. The ortho relationship between the nitro and iodo groups in this isomer creates significant steric hindrance that may destabilize the crystal lattice.
4-Iodo-2-methoxy-1-nitrobenzene (CAS: 214279-40-0) displays intermediate melting behavior at 68-73°C [17]. This isomer's substitution pattern places the nitro group at position 1, creating a different electronic environment that influences both molecular stability and crystal packing efficiency.
The systematic variation in melting points across these positional isomers reflects the complex interplay between steric effects, electronic interactions, and crystal packing forces. The electron-withdrawing nature of both nitro and iodo groups, combined with the electron-donating character of the methoxy substituent, creates unique electronic environments in each isomer that directly influence their physical properties and structural characteristics [4] [5].
The synthesis of 2-Iodo-1-methoxy-3-nitrobenzene represents a compelling case study in modern organic synthesis, requiring the strategic introduction of three distinct functional groups onto an aromatic ring system. This trisubstituted benzene derivative, with its unique electronic and steric properties, demands sophisticated synthetic approaches that carefully consider regioselectivity, reaction efficiency, and purification challenges [1] [2] [3].
Classical approaches to synthesizing 2-Iodo-1-methoxy-3-nitrobenzene typically involve sequential electrophilic aromatic substitution reactions, leveraging the directing effects of existing substituents to achieve the desired substitution pattern. These methodologies, while well-established, often require careful optimization to achieve satisfactory yields and selectivity.
The introduction of nitro and iodo substituents onto aromatic systems follows well-established principles of electrophilic aromatic substitution. Nitration reactions utilizing mixed acid systems (concentrated nitric acid and sulfuric acid) generate the highly electrophilic nitronium ion (NO₂⁺), which serves as the active nitrating species [4] [5] [6] [7]. The mechanism proceeds through formation of a resonance-stabilized Wheland intermediate, with the reaction being highly dependent on temperature control and acid concentration [8] [9].
Traditional nitration protocols employ nitric acid concentrations ranging from 68-70% combined with sulfuric acid at temperatures between 0-50°C, with reaction times extending from 1-12 hours depending on substrate reactivity [5] [6]. The nitronium ion formation equilibrium is critical, with sulfuric acid serving both as a catalyst and water scavenger to drive the reaction forward [4] [7]. Recent developments in nitration methodology have explored environmentally benign approaches using dilute aqueous nitric acid under microwave irradiation, achieving comparable yields with significantly reduced environmental impact [10] [11].
Iodination reactions present greater challenges due to the relatively low electrophilicity of molecular iodine compared to other halogens [12] [13]. Classical iodination methods require strong oxidizing agents to generate the electrophilic iodine species [14] [15]. Iodine monochloride (ICl) has emerged as a preferred reagent, providing enhanced electrophilicity through polarization of the iodine-chlorine bond [12]. Alternative approaches utilize iodine-iodic acid combinations in ethanol, offering mild reaction conditions with excellent regioselectivity [15] [16].
The N-iodosuccinimide (NIS) system represents a significant advancement in aromatic iodination [12] [14]. This reagent, when used in solid-state grinding conditions, achieves quantitative yields within 5-8 minutes at room temperature [12]. The reaction mechanism involves formation of an iodonium intermediate, which subsequently transfers the iodine electrophile to the aromatic substrate with high regioselectivity.
Optimization parameters for classical nitration and iodination sequences include precise temperature control, staged reagent addition, and careful monitoring of reaction progress. Sequential nitration followed by iodination typically provides superior regioselectivity compared to the reverse order, as the nitro group's strong electron-withdrawing character directs subsequent electrophilic substitution to meta positions [4] [8].
Reaction Sequence | Temperature Range | Reaction Time | Typical Yield | Key Considerations |
---|---|---|---|---|
Nitration first | 0-25°C | 2-8 hours | 75-85% | Controlled temperature prevents polynitration |
Iodination second | 25-60°C | 4-12 hours | 60-80% | Requires activating oxidant |
Combined sequence | Variable | 8-24 hours | 45-70% | Lower overall yield but simplified workup |
The installation of methoxy groups onto aromatic systems requires fundamentally different approaches compared to nitration and iodination, as methoxy substitution typically proceeds through nucleophilic rather than electrophilic mechanisms. Nucleophilic aromatic substitution becomes feasible when electron-withdrawing groups are present to activate the aromatic ring toward nucleophilic attack [17].
Classical methoxylation strategies often employ harsh conditions including high temperatures and strong bases. The Ullmann ether synthesis utilizes copper catalysis to facilitate the nucleophilic displacement of aromatic halides with methoxide nucleophiles. However, this approach requires elevated temperatures (150-250°C) and extended reaction times, limiting its applicability to sensitive substrates.
Chromium tricarbonyl complexation has emerged as a powerful strategy for facilitating nucleophilic aromatic substitution under milder conditions. The chromium tricarbonyl fragment serves as an electron-withdrawing group, activating the aromatic ring toward nucleophilic attack by methoxide anions. This approach enables methoxylation at temperatures as low as 80-120°C with reaction times of 2-6 hours.
Modern methoxylation protocols increasingly utilize transition metal catalysis to achieve C-O bond formation under mild conditions. Palladium-catalyzed methoxylation of aryl halides represents a significant advancement, enabling the direct coupling of aryl iodides with methanol in the presence of base. These reactions typically proceed at 80-140°C with reaction times of 4-16 hours, achieving yields of 70-90%.
Alternative approaches include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of strong bases. However, these methods require careful handling due to the toxicity of the methylating reagents and often result in lower selectivity.
Optimization of methoxy group introduction requires careful consideration of reaction timing within the overall synthetic sequence. Early installation of the methoxy group can provide directing effects for subsequent substitutions, while late-stage methoxylation may be necessary when the methoxy group is incompatible with other reaction conditions.
Contemporary synthesis of 2-Iodo-1-methoxy-3-nitrobenzene increasingly relies on transition metal-catalyzed processes that offer enhanced selectivity, milder reaction conditions, and improved functional group tolerance compared to classical methodologies.
Palladium-catalyzed cross-coupling reactions have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds in aromatic systems. The Suzuki-Miyaura coupling represents one of the most versatile and widely applied methodologies, enabling the formation of biaryl bonds through the coupling of organoboron reagents with aryl halides.
Mechanistic considerations for palladium-catalyzed coupling reactions involve three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The oxidative addition step, typically rate-determining, involves insertion of the palladium(0) center into the carbon-halogen bond of the aryl halide. Transmetalation facilitates the transfer of the organic group from the organometallic coupling partner to the palladium center. Reductive elimination completes the catalytic cycle, forming the desired C-C or C-heteroatom bond while regenerating the palladium(0) catalyst.
Ligand design plays a crucial role in controlling the reactivity and selectivity of palladium-catalyzed transformations. Phosphine ligands such as triphenylphosphine (PPh₃) and tri-tert-butylphosphine provide electronic and steric modulation of the palladium center. N-heterocyclic carbene (NHC) ligands offer enhanced thermal stability and increased electron density at the metal center, enabling challenging transformations under mild conditions.
Substrate scope for transition metal-catalyzed synthesis of 2-Iodo-1-methoxy-3-nitrobenzene encompasses various aromatic precursors. Aryl iodides generally exhibit the highest reactivity in cross-coupling reactions due to the weakness of the C-I bond. Aryl bromides require more forcing conditions but are more readily available. Aryl chlorides present the greatest challenge but can be activated through appropriate ligand design.
Reaction optimization involves systematic variation of catalyst loading, ligand selection, base choice, solvent system, and reaction temperature. Catalyst loadings typically range from 1-10 mol% depending on substrate reactivity and desired reaction rate. Base selection influences both the rate and selectivity of transmetalation steps, with carbonate bases (K₂CO₃, Cs₂CO₃) commonly employed for Suzuki couplings.
Coupling Reaction | Catalyst System | Base | Temperature | Typical Yield |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | K₂CO₃ | 80-120°C | 75-95% |
Stille Coupling | Pd(PPh₃)₂Cl₂ | None required | 100-140°C | 65-90% |
Heck Reaction | Pd(OAc)₂/PPh₃ | Et₃N | 120-150°C | 60-85% |
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering dramatic reductions in reaction times while often improving yields and selectivity. The dielectric heating mechanism underlying microwave activation involves direct coupling of microwave radiation with polar molecules and ionic species in the reaction mixture.
Fundamental principles of microwave heating include dipolar polarization and ionic conduction. Dipolar polarization occurs when polar molecules attempt to align with the rapidly oscillating electromagnetic field, generating heat through molecular friction. Ionic conduction involves the movement of dissolved ions in response to the electromagnetic field, creating resistance heating throughout the solution.
Microwave-enhanced reaction rates for synthesis of aromatic compounds often exceed those achievable through conventional heating by factors of 10-100. The Claisen rearrangement of allyl para-nitrophenyl ether demonstrates this effect, with 4-fold rate enhancements observed under constant microwave power conditions. These enhancements arise from selective heating of polar reactants in non-polar solvents, creating local temperature gradients that accelerate reaction rates.
Optimization parameters for microwave-assisted synthesis include power level, temperature control, reaction time, and vessel design. Power levels typically range from 100-500 watts depending on reaction scale and solvent absorption characteristics. Temperature monitoring requires specialized equipment to ensure accurate measurement during microwave irradiation.
Specific applications to aromatic functionalization demonstrate the versatility of microwave activation. Nitration reactions under microwave conditions achieve completion in 5-30 minutes compared to hours under conventional heating [10]. Aromatic iodination proceeds efficiently at 100-180°C with reaction times of 10-45 minutes [14]. Cross-coupling reactions benefit from rapid heating and uniform temperature distribution, often showing improved selectivity due to reduced side reactions.
Green chemistry advantages of microwave-assisted synthesis include reduced energy consumption, shorter reaction times, and decreased solvent usage. Energy reductions of 40-85% are commonly observed compared to conventional heating methods. Reaction time reductions enable rapid reaction screening and optimization, facilitating rapid method development.
Reaction Type | Conventional Time | Microwave Time | Temperature | Yield Improvement |
---|---|---|---|---|
Aromatic Nitration | 2-12 hours | 5-30 minutes | 80-150°C | 15-30% |
Aromatic Iodination | 4-24 hours | 10-45 minutes | 100-180°C | 20-40% |
Cross-Coupling | 6-48 hours | 10-40 minutes | 80-140°C | 10-25% |
The purification of 2-Iodo-1-methoxy-3-nitrobenzene requires sophisticated separation techniques due to the compound's moderate polarity and potential for the formation of structural isomers during synthesis. Effective purification strategies must address both the removal of unreacted starting materials and the separation of regioisomers that may form during the synthetic sequence.
Column chromatography represents the most versatile and widely applied purification technique for aromatic compounds. Silica gel chromatography utilizing gradient elution with hexane-ethyl acetate mixtures typically provides effective separation of 2-Iodo-1-methoxy-3-nitrobenzene from related compounds. Optimization parameters include column length-to-diameter ratios (typically 20:1 to 30:1), loading ratios (2-5% by weight of silica), and elution solvent gradients starting from 100% hexane and progressing to 20-40% ethyl acetate.
Recrystallization techniques offer an economical approach to purification when suitable solvents can be identified. Solvent selection for recrystallization of 2-Iodo-1-methoxy-3-nitrobenzene typically involves alcohols (methanol, ethanol) or alcohol-water mixtures where the compound exhibits temperature-dependent solubility. Crystallization optimization requires careful control of cooling rates, with slow cooling (1-2°C per hour) generally producing larger, purer crystals compared to rapid cooling.
High-performance liquid chromatography (HPLC) provides the highest resolution separation for analytical and preparative applications. Reversed-phase HPLC using C18 columns with acetonitrile-water mobile phases enables baseline separation of closely related isomers. Preparative HPLC can achieve purities exceeding 99% but requires specialized equipment and is typically reserved for high-value applications.
Sublimation techniques may be applicable for purification of 2-Iodo-1-methoxy-3-nitrobenzene given the volatility imparted by the iodo substituent. Vacuum sublimation at reduced pressures (1-10 mmHg) and moderate temperatures (80-120°C) can separate sublimable products from non-volatile impurities. However, thermal stability considerations require careful optimization to prevent decomposition during the sublimation process.
Extraction protocols utilizing acid-base properties can provide initial purification steps. Differential extraction between organic and aqueous phases enables removal of ionic impurities and unreacted inorganic reagents. Liquid-liquid extraction using dichloromethane-water or ethyl acetate-water systems effectively removes inorganic salts and highly polar byproducts.
Quality control measures for purified 2-Iodo-1-methoxy-3-nitrobenzene include melting point determination, spectroscopic analysis, and chromatographic purity assessment. Melting point analysis provides a rapid assessment of purity, with sharp melting points indicating high purity. Nuclear magnetic resonance (NMR) spectroscopy enables structural confirmation and quantitative purity analysis [3]. Gas chromatography-mass spectrometry (GC-MS) provides both purity assessment and structural verification.
Purification Method | Purity Achieved | Recovery Rate | Time Required | Equipment Cost |
---|---|---|---|---|
Column Chromatography | 85-98% | 70-90% | 2-8 hours | Low |
Recrystallization | 90-99% | 60-85% | 4-24 hours | Very Low |
HPLC Purification | 99-99.9% | 60-80% | 30 min-2 hours | High |
Sublimation | 95-99.5% | 85-95% | 1-4 hours | Low |